XK469

Description

Properties

CAS No. |

157434-99-6 |

|---|---|

Molecular Formula |

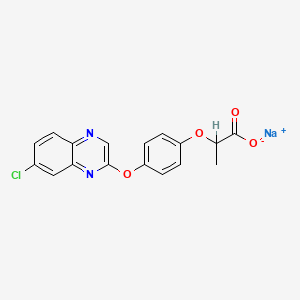

C17H12ClN2NaO4 |

Molecular Weight |

366.7 g/mol |

IUPAC Name |

sodium 2-[4-(7-chloroquinoxalin-2-yl)oxyphenoxy]propanoate |

InChI |

InChI=1S/C17H13ClN2O4.Na/c1-10(17(21)22)23-12-3-5-13(6-4-12)24-16-9-19-14-7-2-11(18)8-15(14)20-16;/h2-10H,1H3,(H,21,22);/q;+1/p-1 |

InChI Key |

OJENKXNXJPNEPU-UHFFFAOYSA-M |

Isomeric SMILES |

CC(C(=O)[O-])OC1=CC=C(C=C1)OC2=CN=C3C=CC(=CC3=N2)Cl.[Na+] |

Canonical SMILES |

CC(C(=O)[O-])OC1=CC=C(C=C1)OC2=CN=C3C=CC(=CC3=N2)Cl.[Na+] |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

sodium-(2-(4-(7-chloro-2-quinoxalinyloxy)phenoxy)propionate) XK 469 XK469 |

Origin of Product |

United States |

Foundational & Exploratory

The Core Mechanism of Action of XK469: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

XK469 (NSC 697887) is a synthetic quinoxaline phenoxypropionic acid derivative that has demonstrated notable antitumor activity, particularly against solid tumors and multidrug-resistant cancer cells.[1][2] Its unique pharmacological profile has prompted extensive investigation into its precise mechanism of action. This technical guide provides a comprehensive overview of the core mechanisms by which this compound exerts its anticancer effects, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows.

Primary Mechanism of Action: A Selective Topoisomerase IIβ Poison

The principal molecular target of this compound is DNA topoisomerase II, an essential nuclear enzyme that modulates DNA topology to facilitate critical cellular processes such as replication, transcription, and chromosome segregation.[3][4] In vertebrates, this enzyme exists as two isoforms: topoisomerase IIα (p170) and topoisomerase IIβ (p180).[3] While the expression of topoisomerase IIα is largely confined to proliferating cells, peaking in the G2/M phase of the cell cycle, topoisomerase IIβ is expressed more constitutively throughout the cell cycle and in quiescent cells.[1][3]

This compound functions as a topoisomerase II poison, stabilizing the covalent intermediate complex formed between the enzyme and DNA.[1] This leads to the accumulation of protein-linked DNA double-strand breaks, ultimately triggering cell cycle arrest and apoptosis. A key feature of this compound is its preferential targeting of the topoisomerase IIβ isoform.[1][5] This selectivity may underpin its observed efficacy against solid tumors, which often contain a large population of cells in the G0/G1 phase where topoisomerase IIβ levels are relatively high compared to topoisomerase IIα.[1][5]

Recent studies have suggested a more nuanced mechanism, where in some cell types, this compound may also induce the proteasomal degradation of topoisomerase II rather than solely stabilizing the covalent complex.[6][7]

Quantitative Data

The inhibitory and cytotoxic effects of this compound have been quantified across various experimental systems. The following tables summarize key quantitative data.

| Parameter | Value | Cell Line/System | Reference |

| IC50 (Topoisomerase IIβ inhibition) | 160 µM | Purified human topoisomerase IIβ | [1] |

| IC50 (Topoisomerase IIα inhibition) | 5 mM | Purified human topoisomerase IIα | [1] |

| IC50 (Antiproliferative effect) | 21.64 ± 9.57 µM | HL-60 (leukemia) | [6] |

Table 1: In Vitro Inhibitory and Cytotoxic Concentrations of this compound. Note: IC50 values can vary depending on the specific experimental conditions and assays employed.

| Parameter | Value | Reference |

| Starting Dose | 9 mg/m² | [8] |

| Maximum Tolerated Dose (MTD) | 260 mg/m²/day | [8] |

| Dose-Limiting Toxicity (DLT) | Grade 4 neutropenia, febrile neutropenia, grade 3 infection | [8] |

Table 2: Phase I Clinical Trial Dosing Information for this compound.

Signaling Pathways and Cellular Effects

Treatment of cancer cells with this compound elicits a cascade of downstream cellular events, primarily culminating in cell cycle arrest at the G2/M transition and the induction of apoptosis. These effects are mediated through both p53-dependent and p53-independent pathways.

G2/M Cell Cycle Arrest

This compound induces a robust arrest of cells in the G2/M phase of the cell cycle.[3][9] This arrest is orchestrated by the inactivation of the cdc2-cyclin B1 kinase complex, a key regulator of mitotic entry.[9] Mechanistically, this compound treatment leads to the inhibitory phosphorylation of cdc2 on Tyrosine-15.[9]

p53-Dependent and -Independent Apoptotic Pathways

This compound has been shown to stabilize the p53 tumor suppressor protein, leading to the transcriptional upregulation of its target genes, including the cyclin-dependent kinase inhibitor p21WAF1/CIP1.[3][9] The induction of p21 contributes to the cell cycle arrest. Furthermore, this compound treatment increases the Bax:Bcl2 ratio, promoting the mitochondrial pathway of apoptosis through the activation of caspase-9 and the subsequent activation of executioner caspases like caspase-3.[3] The activation of caspase-8 has also been observed, suggesting the involvement of the extrinsic apoptotic pathway.[3] Interestingly, the cytotoxic effects of this compound are not entirely dependent on a functional p53, as cells with mutated or deleted p53 still exhibit sensitivity to the drug, indicating the engagement of p53-independent apoptotic mechanisms.[9]

Experimental Protocols

Topoisomerase II DNA Relaxation Assay

This in vitro assay assesses the ability of this compound to inhibit the catalytic activity of topoisomerase II.

Principle: Topoisomerase II, in the presence of ATP, can relax supercoiled plasmid DNA. An inhibitor will prevent this relaxation, leaving the DNA in its supercoiled state. The different DNA topoisomers can be separated by agarose gel electrophoresis.

Methodology:

-

Reaction Mixture Preparation: Prepare a reaction mixture containing supercoiled plasmid DNA (e.g., pBR322), a reaction buffer (typically 50 mM Tris-HCl pH 8.0, 120 mM KCl, 10 mM MgCl₂, 0.5 mM DTT), and ATP (0.5 mM).[9]

-

Inhibitor Addition: Add varying concentrations of this compound (dissolved in a suitable solvent like DMSO) to the reaction tubes. Include a vehicle-only control.

-

Enzyme Addition: Add purified topoisomerase IIα or IIβ enzyme to initiate the reaction.[9]

-

Incubation: Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).[9]

-

Reaction Termination: Stop the reaction by adding a stop buffer containing a protein denaturant (e.g., SDS) and a tracking dye.

-

Agarose Gel Electrophoresis: Separate the DNA topoisomers on an agarose gel.

-

Visualization and Analysis: Stain the gel with an intercalating dye (e.g., ethidium bromide) and visualize under UV light. Quantify the amount of supercoiled and relaxed DNA to determine the extent of inhibition and calculate IC50 values.[9]

Cell Cycle Analysis by Flow Cytometry

This protocol details the procedure for analyzing the cell cycle distribution of cells following treatment with this compound.

Principle: Propidium iodide (PI) is a fluorescent intercalating agent that binds to DNA. The amount of PI fluorescence is directly proportional to the amount of DNA in a cell. By analyzing the fluorescence intensity of a population of cells using a flow cytometer, one can distinguish cells in the G0/G1 (2n DNA content), S (intermediate DNA content), and G2/M (4n DNA content) phases of the cell cycle.

Methodology:

-

Cell Treatment: Culture cells to sub-confluency and treat with the desired concentrations of this compound or vehicle control for various time points (e.g., 4, 8, 12, 24 hours).[3]

-

Cell Harvesting: Harvest both adherent and floating cells by trypsinization and centrifugation.

-

Fixation: Wash the cells with PBS and fix them by dropwise addition of ice-cold 70% ethanol while vortexing gently. Incubate on ice for at least 30 minutes or store at -20°C.[1][3]

-

Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (e.g., 50 µg/mL) and RNase A (to prevent staining of double-stranded RNA).[1][3] Incubate in the dark at room temperature for 15-30 minutes.[1]

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer, acquiring data for at least 10,000 events per sample.[1]

-

Data Analysis: Use appropriate software to generate DNA content histograms and quantify the percentage of cells in each phase of the cell cycle.

In Vivo Complex of Enzyme (ICE) Assay

This cell-based assay is used to detect the formation of covalent topoisomerase-DNA complexes within living cells.

Principle: Topoisomerase poisons like this compound trap topoisomerase enzymes in a covalent complex with DNA. The ICE assay separates these covalent complexes from free protein. The DNA-bound topoisomerase can then be detected immunologically.

Methodology:

-

Cell Treatment: Treat cultured cells with this compound or a control compound (e.g., etoposide as a positive control) for a short duration (e.g., 30-60 minutes).[8]

-

Cell Lysis: Lyse the cells directly on the culture plate using a detergent-containing buffer (e.g., sarkosyl) to preserve the covalent complexes.

-

DNA Shearing and Centrifugation: Scrape the viscous lysate and pass it through a needle to shear the genomic DNA. Layer the lysate onto a cesium chloride (CsCl) step gradient and centrifuge at high speed. The dense CsCl will separate the protein-DNA complexes (which pellet) from the free proteins (which remain in the supernatant).[10]

-

DNA Isolation: Isolate the DNA from the pellet.

-

Slot Blotting: Denature the DNA and apply it to a nitrocellulose membrane using a slot blot apparatus.

-

Immunodetection: Probe the membrane with a primary antibody specific for topoisomerase IIβ, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Signal Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate. The intensity of the signal is proportional to the amount of topoisomerase IIβ covalently bound to the DNA.

Conclusion

The primary mechanism of action of this compound is the selective poisoning of topoisomerase IIβ, leading to the accumulation of DNA double-strand breaks. This DNA damage triggers a cascade of cellular responses, including a robust G2/M cell cycle arrest and the induction of apoptosis through both p53-dependent and -independent signaling pathways. The preferential targeting of topoisomerase IIβ provides a rationale for the observed solid tumor selectivity of this compound. The detailed experimental protocols provided herein serve as a guide for researchers investigating the multifaceted activities of this compound and similar agents in the context of cancer drug discovery and development.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. aacrjournals.org [aacrjournals.org]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. researchgate.net [researchgate.net]

- 8. One moment, please... [topogen.com]

- 9. This compound, a selective topoisomerase IIβ poison - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]

XK469: A Technical Guide to a Selective Topoisomerase IIβ Poison

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of XK469 (NSC 697887), a synthetic quinoxaline phenoxypropionic acid derivative investigated for its anticancer properties. This compound was initially distinguished by its selective action against topoisomerase IIβ (Topo IIβ), an enzyme crucial for DNA topology, and its activity in solid tumors and multidrug-resistant cancer cells.[1][2] This guide details its mechanism of action, summarizes key quantitative data, outlines relevant experimental protocols, and visualizes the complex signaling pathways it modulates.

Mechanism of Action

This compound functions as a topoisomerase II poison. Unlike topoisomerase inhibitors that block the catalytic activity of the enzyme, poisons like this compound trap the enzyme-DNA intermediate. Specifically, this compound stabilizes the "cleavable complex," where Topo IIβ has introduced a double-strand break in the DNA and is covalently bound to the 5' ends of the DNA.[3][4] The prevention of DNA re-ligation leads to an accumulation of persistent DNA double-strand breaks. This DNA damage triggers downstream cellular responses, including cell cycle arrest and apoptosis.[1][3]

Several lines of evidence initially supported the selectivity of this compound for the Topo IIβ isozyme over Topo IIα.[3] This selectivity was considered a key factor in its activity against solid tumors, which often have a large population of cells in the G1/G0 phase of the cell cycle where Topo IIβ levels are high, while Topo IIα expression is low.[1][2] However, more recent studies have indicated that this compound can inhibit both isoforms and may induce proteasomal degradation of topoisomerase II.[5][6][7]

Quantitative Data Summary

The following tables summarize the in vitro and clinical data for this compound.

Table 1: In Vitro Cytotoxicity and Inhibitory Concentrations

| Parameter | Cell Line / Enzyme | Value | Reference |

| IC50 | Wild-Type (β+/+) Mouse Cells (3-day exposure) | 175 µM | [8] |

| IC50 | Topo IIβ Knockout (β-/-) Mouse Cells (3-day exposure) | 581 µM | [8] |

| IC50 | HL-60 (Human Leukemia) | 21.64 ± 9.57 µM | [9][10] |

| IC50 | Topoisomerase IIα (Catalytic Inhibition by S(-)this compound) | 5 mM | [3] |

| IC50 | Topoisomerase I (Catalytic Inhibition) | 2 mM | [8] |

Table 2: Clinical Trial Data (Phase I)

| Parameter | Study Population | Value | Reference |

| Maximum Tolerated Dose (MTD) | 22 Patients with Advanced Solid Tumors | 260 mg/m²/day (for 5 days) | [11][12] |

| Dose-Limiting Toxicity (DLT) | 22 Patients with Advanced Solid Tumors | Grade 4 Neutropenia, Febrile Neutropenia, Grade 3 Infection | [11][12] |

Cellular Effects and Signaling Pathways

Exposure of cancer cells to this compound induces a cascade of events, culminating in cell death. The primary cellular responses are G2/M cell cycle arrest and apoptosis, which are mediated by complex, interconnected signaling pathways.

3.1 G2/M Cell Cycle Arrest this compound treatment leads to an accumulation of cells at the G2/M boundary of the cell cycle.[1][3] This arrest is associated with an increased expression of cyclin B1.[3][13] The mechanism involves both p53-dependent and -independent pathways that ultimately inactivate the cdc2-cyclin B1 kinase, a key regulator of the G2-to-M transition.[13]

References

- 1. pnas.org [pnas.org]

- 2. This compound, a selective topoisomerase IIbeta poison - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound, a selective topoisomerase IIβ poison - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. academic.oup.com [academic.oup.com]

- 6. Exploring the effects of topoisomerase II inhibitor this compound on anthracycline cardiotoxicity and DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Cytotoxic mechanism of this compound: resistance of topoisomerase IIbeta knockout cells and inhibition of topoisomerase I - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Exploring the effects of topoisomerase II inhibitor this compound on anthracycline cardiotoxicity and DNA damage - PMC [pmc.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. A phase 1 trial of this compound: toxicity profile of a selective topoisomerase IIbeta inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. aacrjournals.org [aacrjournals.org]

XK469: A Deep Dive into G2-M Cell Cycle Arrest

For Researchers, Scientists, and Drug Development Professionals

Introduction

XK469, a synthetic quinoxaline phenoxypropionic acid derivative, has emerged as a compound of interest in oncology research due to its broad activity against various tumor models, including those exhibiting multidrug resistance.[1][2] A key aspect of its mechanism of action is the induction of cell cycle arrest at the G2-M transition, a critical checkpoint for preventing damaged cells from entering mitosis. This technical guide provides an in-depth analysis of the molecular mechanisms underpinning this compound's effect on G2-M arrest, supported by quantitative data, detailed experimental protocols, and visual representations of the involved signaling pathways.

Core Mechanism: Topoisomerase IIβ Inhibition

The primary molecular target of this compound is topoisomerase IIβ (Topo IIβ), an essential enzyme involved in managing DNA topology.[2] Unlike many other anticancer agents that target the more ubiquitously expressed topoisomerase IIα, this compound exhibits a pronounced selectivity for the β isoform.[2] This specificity may contribute to its unique solid tumor selectivity.[2] By acting as a topoisomerase IIβ poison, this compound stabilizes the covalent complex between the enzyme and DNA, which can lead to DNA strand breaks.[3] This DNA damage is a crucial trigger for the activation of cell cycle checkpoints. While initially believed to function as a classic topoisomerase poison, more recent evidence suggests that in some cell types, this compound may induce the proteasomal degradation of topoisomerase II rather than forming stable covalent complexes.[4][5]

Quantitative Analysis of this compound's Effects

The following tables summarize the quantitative data from key studies investigating the impact of this compound on cancer cell lines.

Table 1: Inhibitory Concentrations of this compound

| Parameter | Cell Line/Enzyme | Value | Reference |

| IC50 (Growth Inhibition) | HL-60 | 21.64 ± 9.57 µM | [4] |

| IC50 (Topoisomerase IIβ Inhibition) | Purified Enzyme | 160 µM | [2] |

| IC50 (Topoisomerase IIα Inhibition) | Purified Enzyme | 5 mM | [2] |

Table 2: Effect of this compound on Cell Cycle Distribution in H460 Lung Cancer Cells

| Treatment Duration (hours) | % of Cells in G2-M Phase |

| 0 | Baseline |

| 8 | Increased |

| 12 | Further Increased |

| 24 | Accumulated |

Adapted from narrative descriptions in the source. Specific percentages were not provided in the text.[1]

Table 3: Impact of this compound on Key Cell Cycle Regulatory Proteins in H460 Cells

| Protein | Effect of this compound Treatment | Reference |

| Cyclin B1 | Slightly Increased | [1] |

| cdc2 | Slightly Increased | [1] |

| cdc25c | No Change in Total Protein Levels | [1] |

| p53 | Stabilized and Increased | [1] |

| p21WAF1/CIP1 | Increased (Time and Dose-Dependent) | [1] |

| Phosphorylated cdc2 (Tyr-15) | Increased | [1] |

| cdc2 Kinase Activity | Decreased | [1] |

Signaling Pathways of G2-M Arrest Induced by this compound

This compound-induced G2-M arrest is a multi-faceted process involving both p53-dependent and p53-independent pathways.[1]

p53-Dependent Pathway

Upon DNA damage induced by this compound's interaction with topoisomerase IIβ, the tumor suppressor protein p53 is stabilized and its levels increase.[1] Activated p53 then transcriptionally upregulates the expression of p21WAF1/CIP1, a cyclin-dependent kinase (CDK) inhibitor.[1] p21 can then contribute to G2-M arrest by inhibiting the cdc2-cyclin B1 complex.[1][6]

p53-Independent Pathway

This compound also induces G2-M arrest independently of p53 status.[1] This is primarily achieved through the direct modulation of the cdc2-cyclin B1 complex, the master regulator of the G2-M transition. This compound treatment leads to an increase in the inhibitory phosphorylation of cdc2 on Tyrosine-15.[1] This phosphorylation is carried out by kinases such as Wee1 and Myt1, and it inactivates the cdc2-cyclin B1 complex, thereby preventing entry into mitosis.[1] While total cdc2 and cyclin B1 protein levels may slightly increase, the critical factor is the decrease in cdc2 kinase activity due to this inhibitory phosphorylation.[1]

Detailed Experimental Protocols

Cell Cycle Analysis by Flow Cytometry

This protocol is fundamental for determining the cell cycle distribution of a cell population following drug treatment.

-

Cell Culture and Treatment: Plate cells (e.g., H460 lung cancer cells) at an appropriate density and allow them to adhere overnight. Treat the cells with the desired concentrations of this compound or vehicle control for various time points (e.g., 4, 8, 12, 24 hours).[1]

-

Cell Harvesting: After treatment, harvest the cells by trypsinization. Collect both adherent and floating cells to ensure all cells are included in the analysis.

-

Fixation: Wash the cells with ice-cold phosphate-buffered saline (PBS) and then fix them in 70% ethanol while vortexing gently. Store the fixed cells at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells to remove the ethanol. Wash the cell pellet with PBS and then resuspend in a staining solution containing a DNA intercalating dye (e.g., propidium iodide) and RNase A.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. The intensity of the DNA dye fluorescence is proportional to the DNA content, allowing for the quantification of cells in the G0/G1, S, and G2-M phases of the cell cycle.

Western Blotting for Protein Expression Analysis

This technique is used to detect and quantify the levels of specific proteins involved in cell cycle regulation.

-

Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding. Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., cyclin B1, cdc2, p53, p21, phospho-cdc2).

-

Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to determine the relative protein expression levels.

Conclusion

This compound effectively induces G2-M cell cycle arrest in cancer cells through a sophisticated mechanism involving the inhibition of topoisomerase IIβ. This leads to the activation of both p53-dependent and p53-independent signaling pathways. The p53-dependent pathway involves the upregulation of p21, while the p53-independent pathway is characterized by the inhibitory phosphorylation of cdc2, leading to the inactivation of the cdc2-cyclin B1 complex. The detailed understanding of these mechanisms, supported by robust quantitative data and experimental protocols, is crucial for the ongoing research and development of this compound and related compounds as potential anticancer therapeutics. The selective targeting of topoisomerase IIβ by this compound remains a promising strategy for the treatment of solid tumors.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. pnas.org [pnas.org]

- 3. benchchem.com [benchchem.com]

- 4. academic.oup.com [academic.oup.com]

- 5. academic.oup.com [academic.oup.com]

- 6. This compound, a topo IIbeta inhibitor, induces apoptosis in Waldenstrom's macroglobulinemia through multiple pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Dual Anticancer Mechanisms of XK469: A Technical Guide to its p53-Dependent and -Independent Pathways

For Immediate Release

[CITY, STATE] – [Date] – A comprehensive technical guide released today offers researchers, scientists, and drug development professionals an in-depth understanding of the multifaceted anticancer activity of XK469, a synthetic quinoxaline phenoxypropionic acid derivative. This guide meticulously dissects the compound's p53-dependent and -independent signaling pathways, presenting a wealth of quantitative data, detailed experimental protocols, and novel pathway visualizations to facilitate further research and development in oncology.

This compound has demonstrated significant potential as an anticancer agent, primarily through its function as a topoisomerase IIβ inhibitor.[1] Its mechanism of action is complex, inducing a G2-M phase cell cycle arrest and subsequent apoptosis through a dual-pronged approach that can be either dependent on or independent of the tumor suppressor protein p53.[1][2] This guide consolidates key findings from multiple studies to provide a clear and actionable resource for the scientific community.

p53-Dependent Pathway: Stabilization and Downstream Activation

In cancer cells with functional p53, this compound treatment leads to the stabilization of the p53 protein.[1][3] This stabilization is a critical initiating event in the p53-dependent pathway, leading to the transcriptional activation of downstream target genes. One of the most crucial of these is the cyclin-dependent kinase inhibitor p21WAF1/CIP1.[1][2] The induction of p21 by this compound has been shown to be p53-dependent, and this upregulation contributes to the cell cycle arrest at the G2-M checkpoint.[1] Furthermore, this compound can stimulate the expression of other p53-dependent proteins involved in apoptosis, such as Bax and Gadd 45.[3]

References

- 1. The investigational new drug this compound induces G(2)-M cell cycle arrest by p53-dependent and -independent pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound, a topo IIbeta inhibitor, induces apoptosis in Waldenstrom's macroglobulinemia through multiple pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Initial Studies on the Antitumor Activity of XK469: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

XK469 (NSC 697887) is a synthetic quinoxaline phenoxypropionic acid derivative that has demonstrated notable antitumor activity in preclinical studies.[1][2] Identified as a selective inhibitor of topoisomerase IIβ, this compound has shown efficacy against a broad spectrum of malignancies, particularly solid tumors and multidrug-resistant cancers.[1][3] This technical guide provides an in-depth summary of the initial studies on this compound, focusing on its mechanism of action, preclinical efficacy, and the experimental methodologies used in its evaluation.

Core Mechanism of Action: Selective Topoisomerase IIβ Inhibition

The primary molecular target of this compound is topoisomerase IIβ, a nuclear enzyme essential for modifying DNA topology.[1][3] Unlike many conventional chemotherapy agents that target the more rapidly dividing cells by inhibiting topoisomerase IIα, this compound's selectivity for the β isoform may explain its pronounced activity against solid tumors, which often have a larger population of cells in the G0/G1 phase of the cell cycle where topoisomerase IIβ levels are relatively high.[1][4]

This compound acts as a topoisomerase II poison, stabilizing the covalent complex between the enzyme and DNA, which ultimately leads to DNA strand breaks and subsequent cell death.[1][2] Some studies, however, suggest a more nuanced mechanism, indicating that this compound may also induce the proteasomal degradation of topoisomerase II rather than solely forming stable covalent complexes.[2][5]

In Vitro Antitumor Activity

This compound has demonstrated selective cytotoxicity against various murine solid tumor cell lines, including colorectal and mammary adenocarcinomas, when compared to leukemia and normal epithelial cells.[6][7][8]

Quantitative Analysis of Cytotoxicity

| Cell Line | Cancer Type | IC50 Value (µM) | Reference |

| Topo II-β | - | 160 | [1][3] |

| Topo II-α | - | 5000 | [1] |

Note: IC50 values can vary depending on the experimental conditions and assay used.

In Vivo Antitumor Efficacy

Preclinical studies in animal models have confirmed the in vivo antitumor activity of this compound. It has shown efficacy against a range of murine tumors and human tumor xenografts.

Murine Tumor Models

This compound was found to be active against all seven tested murine tumors, including:

Human Tumor Xenograft Models

Despite requiring lower doses in immunodeficient mice, this compound demonstrated activity against four out of six human tumor xenografts:[7][8]

-

Mammary adenocarcinoma MX-1[8]

-

Small cell lung cancer DMS 273[8]

-

Prostate cancer model LNCaP[8]

-

CNS tumor SF295[8]

Dose and Schedule Dependency

Preclinical studies indicated that the efficacy and toxicity of this compound are dose and schedule-dependent. While single high doses were associated with significant toxicity, split-dose regimens (e.g., daily or every other day) were better tolerated and maintained antitumor activity.[9] The drug was also found to be efficacious when administered orally, although requiring approximately 35% higher dosages to achieve the same effect as intravenous administration.[9]

Cell Cycle Effects: G2-M Arrest

A consistent finding across multiple studies is the ability of this compound to induce cell cycle arrest at the G2-M phase.[3][6][10] This arrest is associated with the inactivation of the cdc2-cyclin B1 kinase complex, a key regulator of the G2-M transition.[6] this compound treatment leads to the phosphorylation of cdc2 on Tyrosine-15, which inhibits its kinase activity.[6]

Signaling Pathways Modulated by this compound

The antitumor activity of this compound is mediated through a complex interplay of signaling pathways, including both p53-dependent and -independent mechanisms.

p53-Dependent and -Independent Pathways

This compound has been shown to stabilize p53, leading to the subsequent induction of p21WAF1/CIP1, a cyclin-dependent kinase inhibitor that plays a crucial role in cell cycle arrest.[6] Interestingly, while cells lacking p21 were less sensitive to this compound-induced growth inhibition, the sensitivity of cells with or without p53 was comparable, suggesting the involvement of p53-independent pathways in the G2-M arrest.[6]

MEK/MAPK Signaling Pathway

In human U-937 leukemia cells, this compound has been shown to inhibit the MEK/MAPK signaling pathway.[10] This inhibition of MEK phosphorylation and activation appears to be a key mechanism mediating the antiproliferative effects of the drug in this cell line.[10]

Experimental Protocols

Topoisomerase II Inhibition Assay (DNA Relaxation)

This in vitro assay is fundamental to confirming the inhibitory activity of this compound on topoisomerase II.

Principle: Topoisomerase II relaxes supercoiled plasmid DNA in an ATP-dependent manner. An inhibitor will prevent this relaxation.

Methodology:

-

Reaction Mixture Preparation: A reaction mixture is prepared containing supercoiled plasmid DNA (e.g., pBR322), a reaction buffer, and ATP.[2]

-

Enzyme Addition: Purified topoisomerase IIα or IIβ enzyme is added to initiate the reaction.[2]

-

Incubation: The reaction is incubated at 37°C for a defined period (e.g., 30 minutes).[2]

-

Reaction Termination: The reaction is stopped by adding a stop solution containing a protein denaturant (e.g., SDS) and a tracking dye.

-

Agarose Gel Electrophoresis: The DNA products are separated by agarose gel electrophoresis.[2]

-

Visualization: The gel is stained with an intercalating dye (e.g., ethidium bromide) and visualized under UV light. The degree of DNA relaxation (conversion of supercoiled to relaxed forms) is compared between the treated and untreated samples.[2]

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in different phases of the cell cycle following treatment with this compound.

Principle: A fluorescent dye that stoichiometrically binds to DNA (e.g., propidium iodide) is used to stain the cells. The fluorescence intensity of the stained cells is directly proportional to their DNA content, allowing for the differentiation of cells in G1, S, and G2/M phases.

Methodology:

-

Cell Treatment: Cancer cells (e.g., H460 lung cancer, HCT116 colon cancer) are treated with various concentrations of this compound for a specified duration.[6]

-

Cell Harvesting: Cells are harvested, washed, and fixed in cold ethanol.

-

Staining: The fixed cells are treated with RNase to remove RNA and then stained with a DNA-intercalating dye.

-

Flow Cytometry: The stained cells are analyzed using a flow cytometer. The DNA content of individual cells is measured, and the data is used to generate a histogram representing the cell cycle distribution.

-

Data Analysis: The percentage of cells in each phase of the cell cycle is quantified to determine the effect of this compound treatment.

Clinical Development

This compound entered Phase I clinical trials to determine its dose-limiting toxicity (DLT) and maximum tolerated dose (MTD).[11] In one study, the MTD was identified as 260 mg/m²/day administered as an intravenous infusion for five consecutive days every 21 days.[11] The dose-limiting toxicity was primarily hematological, specifically neutropenia.[11] While the initial Phase I trials showed limited antitumor activity, they provided valuable pharmacokinetic data.[5][11]

Conclusion

The initial studies on this compound have established it as a novel antitumor agent with a distinct mechanism of action centered on the selective inhibition of topoisomerase IIβ. Its ability to induce G2-M cell cycle arrest through both p53-dependent and -independent pathways, coupled with its activity against solid and multidrug-resistant tumors, highlighted its potential as a therapeutic candidate. While early clinical trials did not demonstrate significant antitumor efficacy, the preclinical data and the unique molecular target of this compound continue to make it and its analogs a subject of interest for further drug development and for understanding the roles of topoisomerase II isoforms in cancer biology.

References

- 1. pnas.org [pnas.org]

- 2. benchchem.com [benchchem.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. This compound, a selective topoisomerase IIbeta poison - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. aacrjournals.org [aacrjournals.org]

- 7. ovid.com [ovid.com]

- 8. Preclinical antitumor activity of this compound (NSC 656889) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Preclinical efficacy evaluations of XK-469: dose schedule, route and cross-resistance behavior in tumor bearing mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. A phase 1 trial of this compound: toxicity profile of a selective topoisomerase IIbeta inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

Racemic XK469 Versus Its R(+) and S(-) Isomers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

XK469, a synthetic quinoxaline phenoxypropionic acid derivative, has emerged as a promising anti-cancer agent with a unique profile of activity against solid tumors and multidrug-resistant cancer cells.[1][2] A key characteristic of this compound is its chiral nature, existing as two enantiomers: the R(+) isomer and the S(-) isomer. This technical guide provides an in-depth examination of racemic this compound in comparison to its constituent isomers, focusing on their differential activities, mechanisms of action, and the experimental methodologies used for their evaluation.

The primary molecular target of this compound is topoisomerase IIβ, an essential enzyme involved in DNA replication and chromosome segregation.[1][3] By acting as a topoisomerase IIβ poison, this compound stabilizes the covalent complex formed between the enzyme and DNA, which ultimately leads to DNA damage and programmed cell death.[1] This targeted mechanism of action, particularly the selectivity for the β isoform of topoisomerase II, is thought to contribute to its efficacy in solid tumors, which often have a large population of cells in the G1/G0 phases of the cell cycle where topoisomerase IIβ levels are high.[2][3]

Data Presentation: Quantitative Comparison

The following tables summarize the key quantitative data comparing racemic this compound and its R(+) and S(-) isomers, providing a clear overview of their cytotoxic, biochemical, and pharmacokinetic properties.

Table 1: In Vitro Cytotoxicity of Racemic this compound

| Compound | Cell Line | Assay Type | IC50 Value |

| Racemic this compound | Topo IIβ +/+ Mouse Cells | Cytotoxicity (3-day exposure) | 175 µM[1] |

| Racemic this compound | Topo IIβ -/- Mouse Cells | Cytotoxicity (3-day exposure) | 581 µM[1] |

Table 2: Comparative Efficacy of R(+) and S(-) Isomers in Inducing Protein-DNA Crosslinks

| Isomer | Relative Efficacy | Experimental System |

| R(+) Isomer | Approximately twice as effective as the S(-) isomer[1][2] | SV40 DNA in infected CV-1 cells[1] |

| S(-) Isomer | Baseline | SV40 DNA in infected CV-1 cells[1] |

Table 3: In Vivo Pharmacokinetics and Metabolism

| Isomer | Observation | Significance |

| S(-) Isomer | Rapidly and extensively converted to the R(+) isomer in vivo (rats)[1] | The less potent S(-) isomer contributes to the overall anti-tumor effect by serving as a prodrug for the more active R(+) isomer.[1] |

| R(+) Isomer | No conversion to the S(-) isomer observed[1] | The R(+) isomer is the primary active form in vivo.[1] |

Mechanism of Action: A Stereospecific Interaction

While both the R(+) and S(-) isomers of this compound exhibit cytotoxic activity, in vitro studies have consistently demonstrated that the R(+) enantiomer is the more potent of the two.[1] This difference in potency is most evident in their ability to induce protein-DNA crosslinks, a direct measure of topoisomerase II poisoning. The R(+)-isomer is approximately twice as effective as the S(-)-isomer at stabilizing the topoisomerase IIβ-DNA covalent complex.[1][2] This suggests that the stereochemistry at the chiral center of the molecule plays a crucial role in its interaction with the enzyme-DNA interface.

Interestingly, initial studies in animal tumor models reported that the R(+) and S(-) isomers were equally toxic.[1][2] This apparent discrepancy between in vitro and in vivo findings is explained by the unidirectional chiral inversion of the S(-) isomer to the more active R(+) isomer that occurs in vivo.[1] This metabolic conversion effectively makes the S(-) isomer a prodrug for the R(+) form, contributing to the overall potent anti-tumor activity of the racemic mixture.

The primary downstream effect of topoisomerase IIβ poisoning by this compound is the induction of a G2/M cell cycle arrest. This is mediated through the inactivation of the cdc2-cyclin B1 kinase complex, a key regulator of the G2/M transition. The inactivation occurs via inhibitory phosphorylation of cdc2 on Tyrosine-15.

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for the interpretation of the presented data and for the design of future studies.

Protein-DNA Crosslinking Assay

This assay quantifies the formation of covalent complexes between topoisomerase IIβ and DNA that are induced by this compound.

-

Cell Culture and Radiolabeling: Cancer cell lines (e.g., SV40-infected CV-1 cells) are cultured under standard conditions. To label the cellular DNA, the cells are incubated with a radiolabeled nucleoside, such as [3H]thymidine, for a defined period.

-

Drug Treatment: The cells are then exposed to varying concentrations of racemic this compound, or its individual R(+) and S(-) isomers, for a specified duration.

-

Cell Lysis and DNA Precipitation: Following drug treatment, the cells are lysed using a detergent-based solution to release the cellular contents. The DNA, along with any covalently bound proteins, is then selectively precipitated.

-

Quantification of Crosslinks: The amount of protein-DNA crosslinks is determined by measuring the radioactivity of the precipitated DNA. An increase in radioactivity in the drug-treated samples compared to the control samples indicates the formation of drug-induced protein-DNA crosslinks.

Visualizations

The following diagrams, generated using the DOT language, provide a visual representation of the key signaling pathways and experimental workflows discussed in this guide.

References

Preliminary Investigation of XK469: A Toxicity and Safety Profile

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical toxicity and safety profile of XK469 (NSC 697887), a synthetic quinoxaline phenoxypropionic acid derivative. This compound has garnered interest for its unusual solid tumor selectivity and activity against multidrug-resistant cancer cells.[1][2] This document summarizes key quantitative data, details experimental methodologies from pivotal studies, and visualizes the compound's mechanism of action and experimental workflows.

Executive Summary

This compound was initially identified as a selective inhibitor of topoisomerase IIβ, an enzyme involved in DNA replication and transcription.[1][3] This mechanism was thought to explain its efficacy in solid tumors, which often have a large population of cells in the G1/G0 phase of the cell cycle where topoisomerase IIβ levels are high.[1][2] Preclinical studies have demonstrated its activity against a range of murine solid tumors, including colon, pancreatic, and mammary carcinomas.[1] However, further investigations have revealed a more complex mechanism of action, including the induction of proteasomal degradation of topoisomerase II and the activation of p53-dependent and -independent pathways leading to G2-M cell cycle arrest.[3][4][5]

The dose-limiting toxicities observed in preclinical and early clinical studies include bone marrow toxicity and gastrointestinal epithelial damage.[1][6][7] While showing some promise, its cardioprotective potential in combination with anthracyclines has not been confirmed in long-term in vivo studies, with prolonged exposure leading to significant toxicity in cardiomyocytes.[5][8][9]

Quantitative Toxicity and Safety Data

The following tables summarize the key quantitative data from preclinical and Phase I clinical investigations of this compound.

Table 1: In Vivo Toxicity Data

| Parameter | Species | Route of Administration | Value | Key Findings & Reference |

| Lethality (LD20 to LD100) | Mouse | Intravenous (Single Dose) | > 142 mg/kg | Single high doses were poorly tolerated, causing significant weight loss and slow recovery.[6][10] |

| Optimum Total Dosage | Mouse | Intravenous | 350 to 600 mg/kg | Lower, more frequent doses were better tolerated and achieved optimal therapeutic effect.[6][10] |

| Well-Tolerated Dosage | Mouse | Intravenous | 40-50 mg/kg/injection (daily) or 75 mg/kg/injection (every other day) | These regimens minimized toxicities while allowing for an optimal total dose.[6][10] |

| Maximum Tolerated Dose (MTD) | Human (Phase I) | Intravenous (daily x 5) | 260 mg/m²/day | Dose-limiting toxicities were neutropenia and infection.[7][11] |

| Maximum Plasma Concentration (Cmax) | Rabbit | Intravenous (5 mg/kg) | 159 and 177 µM | The drug exhibited a relatively slow decline in the elimination phase.[12] |

| Maximum Serum Concentration | CD1F2 Mice | Intravenous (100 mg/kg) | ~1.4 mM | High in vivo concentrations can be achieved at non-toxic doses in rodents.[1] |

Table 2: In Vitro Cytotoxicity and Activity

| Parameter | Cell Line/System | Value | Key Findings & Reference |

| IC50 (Topoisomerase IIβ inhibition) | Purified enzyme | 160 µM | This compound is significantly more potent against topoisomerase IIβ than topoisomerase IIα.[1] |

| IC50 (Topoisomerase IIα inhibition) | Purified enzyme | 5 mM | Demonstrates the selectivity of this compound for the β isoform.[1] |

| GI50 (50% growth inhibition) | NCI 60 tumor cell line panel | 7 x 10⁻⁵ M | This compound has a lower in vitro potency compared to agents like camptothecin.[13] |

| Cardiotoxicity | Rat neonatal cardiomyocytes | Time- and dose-dependent | Prolonged and continuous exposure led to significant toxicity.[5][8][14] |

Key Experimental Protocols

This section details the methodologies for crucial experiments used to characterize the toxicity and mechanism of action of this compound.

Topoisomerase II Inhibition Assay (In Vitro)

This assay measures the ability of a compound to inhibit the catalytic activity of purified topoisomerase II enzymes.[3]

Principle: Topoisomerase II relaxes supercoiled plasmid DNA in an ATP-dependent manner. The inhibition of this activity is observed by a reduction in the amount of relaxed DNA.[1][3]

Methodology:

-

Reaction Mixture Preparation: A reaction mixture is prepared containing supercoiled plasmid DNA (e.g., pBR322), a reaction buffer, and ATP.[3]

-

Enzyme Addition: Purified topoisomerase IIα or IIβ is added to initiate the reaction.[3]

-

Incubation: The reaction is incubated at 37°C for a defined period (e.g., 30 minutes).[3]

-

Termination and Analysis: The reaction is stopped, and the DNA topoisomers are separated by agarose gel electrophoresis.[3]

-

Visualization: The gel is stained with an intercalating dye (e.g., ethidium bromide) and visualized to determine the extent of DNA relaxation compared to a control.[3]

In Vivo Complex of Enzyme (ICE) Assay

This cell-based assay determines if a drug stabilizes the covalent complexes between topoisomerase and DNA within living cells.[3]

Principle: Topoisomerase poisons trap the enzyme covalently bound to DNA. These protein-DNA complexes can be isolated and quantified.[3]

Methodology:

-

Cell Treatment: Cancer cells are treated with this compound or a positive control (e.g., etoposide).[3]

-

Cell Lysis: Cells are lysed with a denaturing agent (e.g., guanidine hydrochloride) to trap the covalent complexes.[3]

-

Separation: The cellular DNA, along with any covalently bound proteins, is separated from free proteins by cesium chloride gradient ultracentrifugation.[1][3]

-

Quantification: The DNA-containing fractions are collected, and the amount of topoisomerase covalently bound to the DNA is determined by immunoblotting using antibodies specific for topoisomerase IIα or IIβ.[3]

Cardiotoxicity Assessment in Neonatal Rat Cardiomyocytes

This assay evaluates the potential cardiotoxic effects of this compound.[8]

Principle: The viability of cardiomyocytes is assessed after exposure to the drug, both alone and in combination with known cardiotoxic agents like daunorubicin.[8]

Methodology:

-

Cell Culture: Primary neonatal rat cardiomyocytes are isolated and cultured.

-

Drug Exposure: Cells are incubated with varying concentrations of this compound, daunorubicin, and the cardioprotective agent dexrazoxane for different durations (e.g., short-term pre-incubation or long-term continuous exposure).[8][9]

-

Toxicity Assessment: Cell viability and death are measured using assays such as the lactate dehydrogenase (LDH) assay or by staining with viability dyes like Sytox Green.[8][9][14]

-

Mechanistic Studies: Downstream markers of DNA damage and apoptosis, such as the phosphorylation of H2AX and p53, are assessed by Western blotting or other molecular biology techniques.[8][9]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed signaling pathways of this compound and a typical experimental workflow.

References

- 1. This compound, a selective topoisomerase IIβ poison - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound, a selective topoisomerase IIbeta poison - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Exploring the effects of topoisomerase II inhibitor this compound on anthracycline cardiotoxicity and DNA damage - ePrints - Newcastle University [eprints.ncl.ac.uk]

- 6. Preclinical efficacy evaluations of XK-469: dose schedule, route and cross-resistance behavior in tumor bearing mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A phase 1 trial of this compound: toxicity profile of a selective topoisomerase IIbeta inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Exploring the effects of topoisomerase II inhibitor this compound on anthracycline cardiotoxicity and DNA damage - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]

- 12. academic.oup.com [academic.oup.com]

- 13. pnas.org [pnas.org]

- 14. academic.oup.com [academic.oup.com]

An In-depth Technical Guide to the Structural and Chemical Properties of XK469

For Researchers, Scientists, and Drug Development Professionals

Introduction

XK469, also known by its National Cancer Institute designation NSC 697887, is a synthetic quinoxaline phenoxypropionic acid derivative that has garnered significant interest in the field of oncology.[1][2] This compound has demonstrated notable antitumor activity, particularly against solid tumors and multidrug-resistant cancer cells.[1][3] This technical guide provides a comprehensive overview of the structural and chemical properties of this compound, its mechanism of action, and detailed methodologies for key experimental procedures.

Structural and Chemical Properties

This compound is chemically identified as 2-[4-(7-chloro-2-quinoxalinyloxy)phenoxy]propionic acid.[4] It is an analog of the herbicide Assure.[1] The compound exists as a racemic mixture, with the R(+) and S(-) isomers (NSC 698215 and NSC 698216, respectively) showing comparable toxicity in animal tumor models.[1] The carboxylic acid forms of this compound are water-soluble, facilitating their administration in preclinical and clinical settings.[5]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Chemical Name | 2-[4-(7-chloro-2-quinoxalinyloxy)phenoxy]propionic acid | [4] |

| NSC Number | 697887 (racemic free acid), 656889 (racemic sodium salt) | [1] |

| Molecular Formula | C₁₇H₁₃ClN₂O₄ | Inferred from structure |

| Molecular Weight | 360.75 g/mol | Inferred from structure |

| Isomers | R(+) (NSC 698215) and S(-) (NSC 698216) | [1] |

| Target | Topoisomerase IIβ | [1][3] |

Mechanism of Action

The primary molecular target of this compound is topoisomerase IIβ (Topo IIβ), an essential nuclear enzyme that modulates DNA topology.[1][6] this compound acts as a topoisomerase II poison, stabilizing the covalent complex between Topo IIβ and DNA.[1] This leads to the formation of protein-DNA crosslinks, which, if not repaired, can result in DNA strand breaks and ultimately trigger apoptotic cell death.[1][5]

Unlike many conventional topoisomerase II inhibitors that target both the α and β isoforms, this compound exhibits selectivity for Topo IIβ.[6] This selectivity is thought to contribute to its unusual solid tumor activity, as Topo IIβ levels are relatively constant throughout the cell cycle and are prominent in the G1/G0 phases, which are characteristic of many solid tumor cell populations.[1][3] In contrast, Topo IIα is predominantly expressed in proliferating cells.[1]

Some studies suggest a more nuanced mechanism, indicating that in certain cell types, this compound may induce the proteasomal degradation of topoisomerase II rather than forming stable covalent complexes.[7]

Table 2: Bioactivity of this compound

| Parameter | Value | Cell Line/System | Reference(s) |

| IC₅₀ (Topo IIβ inhibition) | 160 µM | Purified human topoisomerase IIβ | [1][6] |

| IC₅₀ (Topo IIα inhibition) | 5 mM | Purified human topoisomerase IIα | [1] |

| Effect on Cell Cycle | G2/M arrest | Human colon carcinoma cells, H460 lung cancer cells | [5][8] |

Signaling Pathways

This compound-induced cellular effects are mediated through a complex network of signaling pathways, primarily involving cell cycle regulation and apoptosis.

Cell Cycle Arrest

Treatment with this compound leads to a block at the G2/M boundary of the cell cycle.[5][8] This arrest is associated with the inactivation of the cdc2-cyclin B1 kinase complex, a key regulator of the G2/M transition.[8] The inactivation occurs through the phosphorylation of cdc2 on Tyr-15.[8]

Apoptotic Pathways

This compound induces apoptosis through both p53-dependent and -independent mechanisms.[8][9] The compound has been shown to stabilize p53, leading to the transcriptional activation of its downstream targets, including p21WAF1/CIP1, which contributes to cell cycle arrest.[8] The apoptotic cascade also involves the activation of caspases, the release of cytochrome c from mitochondria, and an increase in the Bax:Bcl2 ratio.[6][9] Furthermore, the Fas signaling pathway has been implicated in this compound-mediated apoptosis.[9]

Caption: this compound-induced signaling pathways leading to cell cycle arrest and apoptosis.

Experimental Protocols

Detailed methodologies are essential for the accurate assessment of this compound's biological activities. The following sections outline key experimental protocols.

Topoisomerase II Inhibition Assay (DNA Relaxation)

This in vitro assay evaluates the ability of this compound to inhibit the catalytic activity of topoisomerase II.

Principle: Topoisomerase II relaxes supercoiled plasmid DNA in an ATP-dependent manner. The different DNA topoisomers (supercoiled, relaxed) can be separated by agarose gel electrophoresis.[2]

Methodology:

-

Reaction Mixture Preparation: Prepare a reaction mixture containing supercoiled plasmid DNA (e.g., pBR322), ATP, and a reaction buffer.[2]

-

Compound Addition: Add varying concentrations of this compound (dissolved in DMSO) to the reaction tubes. Include a DMSO-only control.[4]

-

Enzyme Addition: Initiate the reaction by adding purified topoisomerase IIα or IIβ enzyme.[2]

-

Incubation: Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).[2]

-

Reaction Termination and Analysis: Stop the reaction and separate the DNA topoisomers by agarose gel electrophoresis.[4]

-

Visualization: Stain the gel with an intercalating dye (e.g., ethidium bromide) and visualize under UV light. Inhibition is observed as a decrease in the amount of relaxed DNA compared to the control.[2]

Caption: Experimental workflow for the Topoisomerase II inhibition assay.

In Vivo Complex of Enzyme (ICE) Assay

This assay is used to detect the formation of covalent topoisomerase-DNA complexes within cells.

Principle: Cells are lysed, and the genomic DNA, along with any covalently bound proteins, is separated from free proteins. The presence of topoisomerase covalently bound to DNA is then detected, often by immunoblotting.[2]

Methodology:

-

Cell Treatment: Treat cultured cells with this compound for a specified duration.

-

Cell Lysis: Lyse the cells to release the cellular contents.

-

DNA-Protein Complex Isolation: Isolate the DNA-protein complexes. This can be achieved through methods like cesium chloride gradient centrifugation.[1]

-

DNA Quantification: Collect the DNA-containing fractions and quantify the DNA.

-

Detection: Detect the amount of topoisomerase covalently bound to the DNA using methods such as slot blotting followed by immunoblotting with a specific anti-topoisomerase IIβ antibody.[2]

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

Methodology:

-

Cell Seeding: Seed cells in a 96-well plate and allow them to attach.[10]

-

Compound Treatment: Treat the cells with various concentrations of this compound for the desired incubation period (e.g., 48-72 hours).[10]

-

MTT Addition: Add MTT solution to each well and incubate to allow for the formation of formazan crystals by viable cells.[10]

-

Solubilization: Add a solubilization buffer to dissolve the formazan crystals.[10]

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.[10]

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in the different phases of the cell cycle.

Methodology:

-

Cell Treatment and Harvesting: Treat cells with this compound, then harvest them.

-

Fixation: Fix the cells, typically with cold ethanol, to permeabilize the membranes.

-

Staining: Stain the cellular DNA with a fluorescent dye such as propidium iodide (PI), which also requires RNase treatment to avoid staining of RNA.

-

Flow Cytometry: Analyze the DNA content of the individual cells using a flow cytometer. The fluorescence intensity is proportional to the amount of DNA, allowing for the quantification of cells in G0/G1, S, and G2/M phases.

Conclusion

This compound is a promising anticancer agent with a distinct mechanism of action centered on the selective poisoning of topoisomerase IIβ. Its ability to induce G2/M cell cycle arrest and apoptosis through multiple signaling pathways underscores its potential for the treatment of solid tumors and multidrug-resistant cancers. The experimental protocols detailed in this guide provide a framework for the continued investigation and characterization of this compound and related compounds in preclinical and translational research. Further exploration of its unique properties may pave the way for novel therapeutic strategies in oncology.

References

- 1. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 2. inspiralis.com [inspiralis.com]

- 3. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 4. topogen.com [topogen.com]

- 5. Sapphire Bioscience [sapphirebioscience.com]

- 6. merckmillipore.com [merckmillipore.com]

- 7. inspiralis.com [inspiralis.com]

- 8. Human Topoisomerase ICE Assay Kit - TopoGEN: Preeminent Cancer Research Products Including High Quality Topoisomerase Enzymes & DNA Gyrase [topogen.com]

- 9. benchchem.com [benchchem.com]

- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

Methodological & Application

Protocol for using XK469 in cell culture experiments.

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

These comprehensive application notes provide detailed protocols for utilizing XK469, a synthetic quinoxaline phenoxypropionic acid derivative, in cell culture experiments. This compound has demonstrated significant anti-tumor activity against a variety of solid tumors and multidrug-resistant cancer cell lines.[1][2][3][4] This document outlines the compound's mechanism of action, provides quantitative data on its efficacy, and offers step-by-step instructions for key experimental procedures.

Mechanism of Action

This compound functions primarily as a topoisomerase IIβ poison.[1][2][3][4] Topoisomerase II enzymes are critical for resolving DNA topological issues during replication and transcription.[5] By stabilizing the covalent complex between topoisomerase IIβ and DNA, this compound induces DNA double-strand breaks.[3][5] This DNA damage triggers a cellular stress response, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[1][5][6][7]

The signaling cascade initiated by this compound involves both p53-dependent and p53-independent pathways.[1][6][7] In cells with functional p53, this compound treatment leads to the stabilization of the p53 protein and the subsequent induction of its downstream target, p21WAF1/CIP1.[1][6][7] The induction of p21 contributes to the observed growth inhibition.[1] However, this compound retains its cytotoxic effects in p53-deficient cells, indicating the involvement of alternative pathways.[1][7] A key event in this compound-induced G2/M arrest is the inactivation of the cdc2-cyclin B1 kinase complex, which is associated with the inhibitory phosphorylation of cdc2.[1][2][6] Furthermore, this compound can induce apoptosis through the activation of caspases and the release of cytochrome c from the mitochondria.[8][9]

Data Presentation

Quantitative Data Summary of this compound Efficacy

The following table summarizes the reported half-maximal inhibitory concentration (IC50) and 50% growth inhibitory concentration (GI50) values for this compound in various cell lines.

| Cell Line | Cancer Type | Parameter | Value (µM) | Reference |

| NCI 60 Cell Line Panel (average) | Various Human Tumors | GI50 | 70 | [10] |

| Topoisomerase IIβ wild-type (β+/+) | Mouse Cells | IC50 | 175 | [11] |

| Topoisomerase IIβ knockout (β-/-) | Mouse Cells | IC50 | 581 | [11] |

| HL-60 | Human Promyelocytic Leukemia | IC50 | 21.64 ± 9.57 | [12][13] |

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), cell culture grade

Procedure:

-

To prepare a 10 mM stock solution, dissolve the appropriate amount of this compound powder in DMSO. For example, to make 1 mL of a 10 mM stock solution of this compound (Molecular Weight: 366.77 g/mol ), dissolve 3.67 mg of this compound in 1 mL of DMSO.[10]

-

Vortex the solution thoroughly to ensure complete dissolution.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C.

Cell Viability Assays

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

96-well cell culture plates

-

This compound stock solution (10 mM in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)[10][14]

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at an optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.[10]

-

Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.[10]

-

Prepare serial dilutions of this compound in complete medium from the 10 mM stock solution. A typical concentration range to test is 0.1 µM to 100 µM.[10]

-

Include a vehicle control (DMSO) at the same final concentration as in the highest this compound treatment.[10]

-

Remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.

-

Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours).[10][14]

-

After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan crystals are visible.[14]

-

Carefully remove the medium and add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[14]

-

Shake the plate gently for 10 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.[14]

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

This assay measures cell viability based on the staining of adherent cells.

Materials:

-

Cells treated with this compound in 96-well plates

-

Phosphate-Buffered Saline (PBS)

-

Crystal Violet solution (0.5% in 20% methanol)

-

10% Acetic Acid

-

Microplate reader

Procedure:

-

After the desired incubation time with this compound, carefully remove the culture medium.[7]

-

Gently wash the cells twice with PBS.[7]

-

Fix the cells by adding a suitable fixative (e.g., methanol) and incubate for about 15 minutes.

-

Remove the fixative and let the plates air dry completely.[7]

-

Add 50 µL of Crystal Violet solution to each well and incubate for 10 minutes at room temperature.[7]

-

Gently wash the plates with water to remove excess stain and allow them to air dry.[7]

-

Solubilize the stain by adding 100 µL of 10% acetic acid to each well.[7]

-

Measure the absorbance at 600 nm using a microplate reader.[1][7]

-

Calculate the percentage of growth inhibition relative to the vehicle-treated control cells.[7]

Cell Cycle Analysis by Flow Cytometry

This protocol details the procedure for analyzing the cell cycle distribution of cells treated with this compound.

Materials:

-

This compound-treated and untreated cells

-

PBS

-

Ice-cold 70% ethanol

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with the desired concentrations of this compound for various time points (e.g., 4, 8, 12, 24 hours).[1][10]

-

Harvest both adherent and floating cells and wash them with PBS.[10]

-

While vortexing gently, add the cell suspension dropwise into ice-cold 70% ethanol to fix the cells.[10][14]

-

Incubate the fixed cells at -20°C for at least 2 hours (or overnight).[10]

-

Centrifuge the fixed cells and wash with PBS to remove the ethanol.[10][14]

-

Incubate in the dark for 15-30 minutes at room temperature.[14]

-

Analyze the stained cells using a flow cytometer, acquiring at least 10,000 events per sample.[14]

-

Use appropriate software to analyze the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[14]

Western Blot Analysis

This protocol describes how to detect changes in protein levels in response to this compound treatment.

Materials:

-

This compound-treated and untreated cell lysates

-

Protein lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p53, anti-p21, anti-cdc2, anti-cyclin B1, anti-β-actin)

-

HRP-conjugated secondary antibody

-

ECL chemiluminescence substrate

-

Imaging system

Procedure:

-

Seed cells in 6-well plates and treat with the desired concentrations of this compound.[10]

-

Harvest cells by scraping, wash with ice-cold PBS, and lyse the cell pellet with lysis buffer on ice for 30 minutes.[10]

-

Centrifuge the lysate at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C and collect the supernatant.[10]

-

Determine the protein concentration of each sample using a BCA assay.[10]

-

Normalize the protein concentrations and prepare samples by adding Laemmli buffer and boiling at 95°C for 5 minutes.[10]

-

Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.[10]

-

Transfer the separated proteins to a PVDF membrane.[10]

-

Block the membrane with blocking buffer for 1 hour at room temperature.[7][10]

-

Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.[10]

-

Wash the membrane three times with TBST for 10 minutes each.[10]

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[7]

-

Wash the membrane again with TBST.[7]

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.[7]

Mandatory Visualizations

This compound Signaling Pathway

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. benchchem.com [benchchem.com]

- 3. This compound, a selective topoisomerase IIβ poison - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound, a selective topoisomerase IIbeta poison - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. The investigational new drug this compound induces G(2)-M cell cycle arrest by p53-dependent and -independent pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. This compound, a topo IIbeta inhibitor, induces apoptosis in Waldenstrom's macroglobulinemia through multiple pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Induction of apoptosis by the new anticancer drug this compound in human ovarian cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. Cytotoxic mechanism of this compound: resistance of topoisomerase IIbeta knockout cells and inhibition of topoisomerase I - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. academic.oup.com [academic.oup.com]

- 13. Exploring the effects of topoisomerase II inhibitor this compound on anthracycline cardiotoxicity and DNA damage - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

Application Notes and Protocols for XK469 in Preclinical Research

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dosage, administration, and biological effects of the investigational anticancer agent XK469 in preclinical models. The included protocols are intended to serve as a guide for designing and executing in vivo and in vitro studies.

Mechanism of Action

This compound, a synthetic quinoxaline phenoxypropionic acid derivative, was initially identified as a selective inhibitor of topoisomerase IIβ (Topo IIβ).[1][2][3] Topoisomerase II enzymes are critical for resolving DNA topological problems during replication, transcription, and chromosome segregation.[3] While some studies suggest this compound can inhibit both topoisomerase IIα and IIβ isoforms, its preferential targeting of Topo IIβ is thought to contribute to its solid tumor selectivity.[1][4][5] This is because solid tumors often have a larger population of cells in the G0/G1 phase of the cell cycle, where Topo IIβ levels are high, whereas Topo IIα is more abundant in rapidly dividing cells like those in leukemias.[1][2]

The primary mechanism of action involves the stabilization of the covalent complex between topoisomerase II and DNA, leading to DNA strand breaks and subsequent cell cycle arrest and apoptosis.[5][6] Specifically, this compound has been shown to induce a G2-M phase cell cycle arrest.[1][7] This arrest is mediated through both p53-dependent and -independent pathways, involving the inactivation of the cdc2-cyclin B1 kinase complex.[7] In p53-proficient cells, this compound can stabilize p53, leading to the induction of p21WAF1/CIP1.[7] Some evidence also suggests that this compound can induce the proteasomal degradation of topoisomerase II.[4][5][8]

Signaling Pathway of this compound-Mediated G2-M Arrest

Caption: this compound inhibits Topoisomerase IIβ, leading to DNA damage and G2-M cell cycle arrest.

Dosage and Administration in Preclinical Models

Preclinical studies have explored various dosages and administration routes for this compound, primarily in murine and rabbit models. The choice of dose and schedule is critical to balance efficacy and toxicity.

Intravenous (i.v.) Administration in Mice

Intravenous administration has been extensively studied, revealing that split-dose regimens are better tolerated than single high doses.[9]

Table 1: Intravenous this compound Dosage and Effects in Mice

| Total Dosage (mg/kg) | Dosing Schedule | Key Observations | Reference |

| >142 (single dose) | Single i.v. injection | Lethality (LD20 to LD100) | [9] |

| 100-142 (single dose) | Single i.v. injection | Poorly tolerated, significant weight loss (8-18%), slow recovery | [9] |

| 350-600 | 40-50 mg/kg/injection, daily | Well-tolerated, minimal toxicities, optimal treatment | [9] |

| 350-600 | 75 mg/kg/injection, every other day | Well-tolerated, optimal treatment | [9] |

| 100 | Single i.v. bolus | Maximum serum concentration of approximately 1.4 mM | [1] |

| 74.4 followed by 47 | Initial high dose followed by lower doses | Effective therapeutic dose, well-tolerated | [1] |

Oral (p.o.) Administration in Mice

This compound is also well-tolerated when administered orally, though higher doses are required to achieve similar efficacy as intravenous administration.[9]

Table 2: Oral this compound Dosage in Mice

| Administration Route | Dosage Adjustment for Equivalent Efficacy | Key Observations | Reference |

| Oral (p.o.) | Requires 35% higher dosages than i.v. | Well-tolerated | [9] |

Administration in Rabbits

Studies in rabbits have been conducted to evaluate the cardioprotective potential of this compound.

Table 3: Intravenous this compound Dosage in Rabbits

| Dosage (mg/kg) | Dosing Schedule | Key Observations | Reference |

| 5 | Single i.v. injection | Pilot pharmacokinetic study, maximal plasma concentration of 159-177 µM | [4] |

| 6 | Single i.v. injection | Used for pharmacodynamic investigations | [4][10] |

| 6 | Weekly for 10 weeks | Chronic toxicity study | [5][10] |

Toxicity Profile in Preclinical Models

The dose-limiting toxicities of this compound in preclinical models are primarily myelosuppression and gastrointestinal damage.[1][9]

-

High Single Doses (>142 mg/kg i.v.): Lethal, causing paralytic ileus, gastroparesis, GI epithelial damage, and marrow toxicity.[9]

-

High Individual Doses (100-142 mg/kg i.v.): Substantial weight loss and poor recovery.[9]

-

Cardiotoxicity: Prolonged and continuous exposure to this compound led to significant toxicity in rat neonatal cardiomyocytes in vitro.[4][8] However, in vivo studies in rabbits did not confirm that this compound could prevent daunorubicin-induced cardiac toxicity.[4][8]

-

Myelosuppression: Identified as a dose-limiting toxicity.[11]

Experimental Protocols

In Vivo Efficacy and Toxicity Study in Mice

This protocol is a general guideline based on published studies for evaluating the efficacy and toxicity of this compound in a murine tumor model.

Experimental Workflow for In Vivo Mouse Study

Caption: Workflow for an in vivo efficacy and toxicity study of this compound in mice.

Materials:

-

This compound (water-soluble form)[1]

-

Vehicle (e.g., sterile saline)

-

Tumor-bearing mice (e.g., BDF1 or SCID mice with implanted tumors like L1210 leukemia or solid tumors)[9][11]

-

Calipers for tumor measurement

-

Animal scale

Procedure:

-

Tumor Implantation: Implant tumor cells into the desired location (e.g., intravenously for leukemia models, subcutaneously for solid tumor models).[9]

-

Animal Acclimation and Randomization: Allow animals to acclimate and then randomize them into treatment and control groups.

-

Drug Preparation: Dissolve this compound in a suitable vehicle to the desired concentration for injection.

-

Administration:

-

Monitoring:

-

Measure tumor volume with calipers every 2-3 days.

-

Record body weight daily as an indicator of toxicity.[9]

-

Observe animals for any clinical signs of distress.

-

-

Endpoint: Euthanize animals when tumors reach a predetermined size, or at the end of the study period. For survival studies, monitor until death.

-

Necropsy: Perform a necropsy to examine major organs for signs of toxicity, particularly the gastrointestinal tract and bone marrow.[9]